molecular formula C11H16O3 B2842944 Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate CAS No. 2445750-85-4

Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate

Cat. No. B2842944
CAS RN: 2445750-85-4
M. Wt: 196.246
InChI Key: SFOXWVNMRFGSBT-WRWORJQWSA-N
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Description

Tert-butyl esters are a class of organic compounds that have wide applications in synthetic organic chemistry . They are characterized by the presence of a tert-butoxycarbonyl group, which can be introduced into a variety of organic compounds .


Synthesis Analysis

The synthesis of tert-butyl esters can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch process .


Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis can further confirm the structure .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For instance, they can be used as building blocks in the synthesis of new bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Physical And Chemical Properties Analysis

Tert-butyl esters generally appear as a solid at 20 degrees Celsius . They should be stored under inert gas at a temperature below 0°C to avoid air sensitivity, hygroscopicity, and heat sensitivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The structural flexibility of the piperazine ring in EN300-26863358 makes it an excellent building block for designing novel organic compounds. Researchers have exploited this property to synthesize amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have demonstrated diverse biological activities, including:

Crystallography and Structural Studies

EN300-26863358 has been characterized using X-ray diffraction analysis, revealing its unique molecular structure. The molecule adopts different conformations, such as linear and L-shaped, depending on the substituents . Understanding its crystal packing and intermolecular interactions aids in drug design and optimization.

NMR Probes

Researchers have attached tert-butyl (tBu) groups to cysteines in proteins like synaptotagmin-1, complexin-1, and neuronal SNAREs for NMR studies. These tBu-modified proteins serve as valuable probes to investigate protein dynamics and interactions .

Precursor to Biologically Active Natural Products

EN300-26863358 derivatives can serve as precursors for synthesizing biologically active natural products. For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a related compound, is a potential precursor for natural products like Indiacen A and Indiacen B .

Synthetic Strategy in Drug Discovery

Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a strategic choice in drug discovery. EN300-26863358 derivatives can be tailored to optimize physicochemical properties and enhance interactions with macromolecules .

Safety and Hazards

Tert-butyl esters are classified as highly flammable liquids and vapors . They can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation and may cause an allergic skin reaction . They may also cause respiratory irritation . They are toxic to aquatic life with long-lasting effects .

Future Directions

Tert-butyl esters find large applications in synthetic organic chemistry . Their synthesis process has been made more efficient, versatile, and sustainable with the use of flow microreactor systems . This opens up new possibilities for the synthesis of a wide variety of organic compounds. Future research could focus on exploring these possibilities and developing new synthetic methods and applications for tert-butyl esters.

properties

IUPAC Name

tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2,3)14-9(13)7-6-11(7)5-4-8(11)12/h7H,4-6H2,1-3H3/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOXWVNMRFGSBT-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@]12CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate

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